3-Bromo-5-nitrobenzamide (CAS 54321-80-1) is a highly desymmetrized, tri-functionalized aromatic building block essential for the synthesis of advanced pharmaceutical intermediates. Featuring a primary carboxamide, a nitro group, and a bromine atom on a single benzene ring, it provides orthogonal reactivity handles that are critical for constructing complex multi-substituted pharmacophores without the need for extensive protecting-group strategies [1]. In industrial procurement, it is primarily sourced as a rigid scaffold for peptidomimetics, PARP inhibitors, and STING pathway modulators, offering distinct processability and step-economy advantages over its carboxylic acid and nitrile analogs [2].
Substituting 3-bromo-5-nitrobenzamide with its closest in-class analogs, such as 3-bromo-5-nitrobenzoic acid or 3-nitrobenzonitrile, introduces severe process inefficiencies. Attempting to brominate 3-nitrobenzonitrile under standard electrophilic conditions results in uncontrolled, concomitant hydration of the nitrile group, inadvertently yielding the amide and creating complex purification bottlenecks [1]. Conversely, utilizing 3-bromo-5-nitrobenzoic acid requires hazardous activation steps—typically involving thionyl chloride and ammonia—which generate corrosive gaseous byproducts (HCl, SO2) and reduce overall step economy [2]. Procuring the primary amide directly bypasses these side-reactions and hazardous handling requirements, ensuring a pure starting material for downstream cross-coupling.
Attempting to synthesize brominated nitro-aromatics starting from 3-nitrobenzonitrile often leads to concomitant hydration of the nitrile group, inadvertently yielding 3-bromo-5-nitrobenzamide instead of the desired brominated nitrile[1]. By procuring 3-bromo-5-nitrobenzamide directly, process chemists bypass this unpredictable hydration pathway, ensuring a pure starting material for subsequent cross-coupling.
| Evidence Dimension | Susceptibility to acidic hydration |
| Target Compound Data | Stable primary amide (no further hydration) |
| Comparator Or Baseline | 3-nitrobenzonitrile (undergoes unintended hydration to the amide) |
| Quantified Difference | Eliminates mixed nitrile/amide product profiles during acidic functionalization |
| Conditions | NBS in concentrated H2SO4 at 60 °C |
Prevents yield losses and complex purification steps caused by partial hydration of nitrile analogs during electrophilic aromatic substitution.
Synthesizing benzamides from 3-bromo-5-nitrobenzoic acid requires harsh activation with thionyl chloride to form an acid chloride intermediate, followed by amidation [1]. Procuring 3-bromo-5-nitrobenzamide directly eliminates this step, avoiding the generation of corrosive HCl and SO2 byproducts and reducing overall synthetic cycle time.
| Evidence Dimension | Synthetic step economy and hazardous byproduct generation |
| Target Compound Data | 0 activation steps; ready for direct cross-coupling |
| Comparator Or Baseline | 3-bromo-5-nitrobenzoic acid (requires SOCl2 activation and NH3 handling) |
| Quantified Difference | Saves 1 synthetic step and eliminates 2 corrosive gaseous byproducts |
| Conditions | Standard API intermediate synthesis |
Improves process safety and step economy in the scale-up of benzamide-derived pharmaceuticals.
3-Bromo-5-nitrobenzamide provides three distinct reactivity handles that can be addressed sequentially without protecting groups. Literature demonstrates that the bromo group can undergo Suzuki cross-coupling while leaving the nitro and amide groups intact, followed by selective SnCl2-mediated reduction of the nitro group to an aniline [1].
| Evidence Dimension | Chemoselective functionalization |
| Target Compound Data | High yield in sequential Suzuki coupling and nitro reduction |
| Comparator Or Baseline | Symmetrical analogs (e.g., 3,5-dibromobenzamide) |
| Quantified Difference | Enables desymmetrized functionalization at 3 positions without protecting groups |
| Conditions | Pd-catalyzed cross-coupling (DMF, 170 °C) followed by SnCl2 reduction (EtOAc, 70 °C) |
Allows for the rapid, protecting-group-free assembly of complex multi-substituted pharmacophores.
This compound is the right choice for synthesizing hybrid peptidomimetics targeting the STAT3 protein. Its orthogonal reactivity allows for sequential Suzuki coupling at the bromo position and SnCl2-mediated reduction of the nitro group, enabling the construction of complex aniline derivatives while preserving the essential primary amide motif for hydrogen bonding [1].
In the development of STING agonists and antagonists, 3-bromo-5-nitrobenzamide serves as a critical, procurement-ready intermediate. The nitro group can be reduced and coupled with fluorinated alkyl chains, while the bromo group facilitates the attachment of diverse aryl or heteroaryl groups necessary for modulating immune responses [2].
For industrial workflows requiring high step economy, this compound is ideal because its three functional groups (bromo, nitro, carboxamide) do not cross-react under standard coupling or reduction conditions. This eliminates the need to procure protecting reagents, streamlining the overall manufacturing process of desymmetrized benzamide APIs [1].